REACTION_CXSMILES
|
C(=O)([O-])[O-].[K+].[K+].CC1[C:14](=[O:15])[C:13]2[N:16]3[C@@:20](OC)([C@H](COC(N)=O)C=2C(=O)C=1OC)[C@H:19]1[NH:29][C@H:18]1[CH2:17]3>>[NH2:29][CH2:18][CH2:17][N:16]1[CH2:13][CH2:14][O:15][CH2:19][CH2:20]1 |f:0.1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@@H]2COC(=O)N)OC)N4)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
This compound was prepared by the procedure
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Name
|
|
Type
|
product
|
Smiles
|
NCCN1CCOCC1
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |